molecular formula C20H15BrCl2N4O2 B406194 8-bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 303973-59-3

8-bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B406194
CAS No.: 303973-59-3
M. Wt: 494.2g/mol
InChI Key: PQHFFRWYJHNDKY-UHFFFAOYSA-N
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Description

8-Bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (compound 6f) is a brominated xanthine derivative with a 1,7-dibenzyl substitution pattern. Its structure features:

  • 1,7-Bis(2-chlorobenzyl) groups, introducing steric bulk and electron-withdrawing effects due to the ortho-chloro substituents.
  • 3-Methyl group at the N3 position, which stabilizes the tautomeric form of the purine ring.

Synthesis: Synthesized via alkylation of 8-bromotheophylline with 2-chlorobenzyl bromide in the presence of K₂CO₃ and DMF, yielding 6f as a white solid (62% yield) .
Characterization:

  • ¹H NMR (DMSO-d₆): δ 7.47–7.31 (Ar-H), 5.58 (–N–CH₂–Ar), 5.09 (–C=O–N–CH₂–Ar), 3.47 (–N–CH₃) .
  • HRMS-ESI: m/z 494.9813 [M+H]⁺ .

Properties

IUPAC Name

8-bromo-1,7-bis[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrCl2N4O2/c1-25-17-16(26(19(21)24-17)10-12-6-2-4-8-14(12)22)18(28)27(20(25)29)11-13-7-3-5-9-15(13)23/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHFFRWYJHNDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N(C(=N2)Br)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrCl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Alkylation Protocol

  • N7-Alkylation :

    • 8-Bromo-3-methylxanthine (1 equiv) reacts with 2-chlorobenzyl bromide (1.2 equiv) in DMF using potassium carbonate (2 equiv) as a base at 80°C for 8 hours.

    • Yield: 82–85% for 8-bromo-7-(2-chlorobenzyl)-3-methylxanthine .

  • N1-Alkylation :

    • The intermediate is treated with a second equivalent of 2-chlorobenzyl bromide under similar conditions.

    • Prolonged reaction times (12–14 hours) improve yields to 72–78%.

One-Pot Bis-Alkylation

Simultaneous addition of 2.4 equivalents of 2-chlorobenzyl bromide and excess potassium carbonate in DMF at 95°C for 10 hours achieves 68% yield but risks over-alkylation.

Optimization of Reaction Conditions

Solvent Selection

  • DMF and DMAc : High polarity solvents enhance alkylation rates but may require post-reaction dilution with water to precipitate products.

  • NMP-Toluene Mixtures : Reduce side reactions in bis-alkylation, improving purity to >97%.

Base and Catalysis

  • Potassium Carbonate : Preferred for its mild basicity and solubility in DMF.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances alkylation efficiency in biphasic systems.

Purification and Characterization

Recrystallization

Crude product is slurried in methanol or ethyl acetate at 45–50°C, achieving >99% purity after two recrystallizations.

Chromatographic Methods

Silica gel chromatography with dichloromethane/methanol (95:5) resolves residual mono-alkylated impurities.

Spectroscopic Data

  • ¹H NMR (DMSO-d6): δ 7.45–7.32 (m, 8H, aromatic), 5.21 (s, 4H, -CH2-), 3.42 (s, 3H, -CH3).

  • HRMS : m/z 523.98 [M+H]⁺ (calc. 523.04 for C20H16BrCl2N4O2).

Comparative Analysis of Synthetic Routes

MethodConditionsYieldPurity
Stepwise AlkylationDMF, K2CO3, 80°C, 20h78%>99%
One-Pot AlkylationDMF-Toluene, K2CO3, 95°C, 10h68%97%
Phase-TransferNMP-Toluene, TBAB, 100°C, 6h72%98%

Stepwise alkylation provides superior yield and purity, albeit with longer reaction times.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at N3 is suppressed by steric hindrance from the 3-methyl group.

  • Byproduct Formation : Excess 2-chlorobenzyl bromide leads to quaternary ammonium salts, necessitating precise stoichiometry .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially converting them to hydrogen atoms.

    Substitution: Nucleophilic substitution reactions can replace the bromine and chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dehalogenated derivatives.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Agents
One of the primary applications of 8-bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is as a precursor in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are crucial in the management of Type 2 diabetes. The compound serves as an intermediate in the synthesis of linagliptin, a well-known DPP-4 inhibitor that helps control blood sugar levels by increasing insulin release and decreasing glucagon levels .

2. Anticancer Research
Research has indicated that purine derivatives exhibit anticancer properties. The compound's structural features allow it to interact with various biological targets involved in cancer progression. Studies have shown that modifications of purine structures can lead to significant inhibition of cancer cell lines, making this compound a candidate for further exploration in anticancer drug development .

3. Antimicrobial Activity
Some studies suggest that purine derivatives possess antimicrobial properties. The presence of halogen substituents, such as bromine and chlorine in this compound, may enhance its activity against certain bacterial strains. This aspect is particularly relevant in the ongoing search for new antibiotics amid rising antibiotic resistance .

Biological Research Applications

1. Enzyme Inhibition Studies
The compound is also utilized in enzyme inhibition studies, particularly targeting kinases involved in cellular signaling pathways. By evaluating its effects on specific kinases, researchers can gain insights into its potential role as a therapeutic agent in diseases characterized by dysregulated kinase activity .

2. Molecular Probes
Due to its unique chemical structure, this compound can be developed into molecular probes for studying biological processes at the molecular level. These probes can help visualize and quantify interactions within cellular environments, contributing to a better understanding of cellular mechanisms .

Case Studies

Study Title Focus Findings
Synthesis and Evaluation of DPP-4 InhibitorsAntidiabetic ActivityDemonstrated efficacy in lowering blood glucose levels comparable to existing treatments .
Purine Derivatives as Anticancer AgentsAnticancer ActivityShowed significant inhibition of tumor growth in various cancer cell lines .
Investigation of Antimicrobial PropertiesAntimicrobial ActivityIdentified enhanced activity against specific bacterial strains compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 8-bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on target proteins. The presence of bromine, chlorine, and methyl groups can influence its binding affinity and specificity, leading to varied biological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Yield and Physicochemical Properties

Compound ID Substituents (1,7-Positions) Yield Key NMR Shifts (δ, ppm) Reference
6f 2-Chlorobenzyl 62% 7.47–7.31 (Ar-H), 5.58 (–N–CH₂–Ar)
6g 3-Chlorobenzyl 60% 7.45–7.28 (Ar-H), 5.56 (–N–CH₂–Ar)
6c 3-Bromobenzyl 70% 7.59–7.27 (Ar-H), 5.58 (–N–CH₂–Ar)
6h 3,5-Dimethoxybenzyl 69% 7.12–6.86 (Ar-H), 5.52 (–N–CH₂–Ar)
6i 4-Cyanobenzyl 62% 7.82–7.65 (Ar-H), 5.61 (–N–CH₂–Ar)

Key Observations :

  • Substituent Position : Ortho-substituents (e.g., 2-chloro in 6f ) induce greater steric hindrance compared to meta-substituents (e.g., 3-chloro in 6g ), affecting reaction yields and NMR chemical shifts.
  • Electron Effects : Electron-withdrawing groups (e.g., –Cl, –Br) stabilize the purine core, whereas electron-donating groups (e.g., –OCH₃ in 6h ) reduce electrophilicity at C8 .

Comparison with N7-Monoalkylated Derivatives

Table 2: Monoalkylated vs. Dialkylated Derivatives

Compound ID Substituents Yield Melting Point (°C) Biological Activity Reference
6f 1,7-Bis(2-chlorobenzyl) 62% Not reported PDE inhibition (potential)
Compound 6 () 7-Benzyl, 1,3-dimethyl 96% 164 Not reported
5 () 1,3,7-Trimethyl Not reported Not reported Intermediate for PDE inhibitors

Key Observations :

  • Synthetic Accessibility: Dialkylated derivatives (e.g., 6f) generally exhibit lower yields (60–70%) compared to monoalkylated analogues (e.g., 96% for Compound 6 in ), likely due to steric challenges in dual alkylation .
  • Biological Relevance: Dialkylated derivatives like 6f are explored as pan-PDE inhibitors, while monoalkylated compounds (e.g., Compound 6) lack detailed activity data .

Table 3: Bioactive Derivatives of 8-Bromopurine-2,6-dione

Compound ID Modifications Target/Activity Reference
832 () 8-[(Furan-2-yl)methyl]amine Anti-fibrotic (lung disease)
869 () 8-Methoxy, 7-acetamide PDE4 inhibition
ASP 7663 () 8-Thio, hydroxy-diphenylpropan SARS-CoV-2 Mpro inhibition
8-Mercapto derivative () 8-Thiol SIRT3 inhibition

Key Observations :

  • Position 8 Modifications : Bromine at C8 serves as a versatile handle for nucleophilic substitution, enabling diversification into amines (e.g., 832 ), thiols (e.g., SIRT3 inhibitor), or methoxy groups (e.g., 869 ) .
  • Biological Diversity : Small structural changes (e.g., substituting Br with –OCH₃ or –SH) drastically alter target specificity, ranging from PDEs to viral proteases .

Biological Activity

8-Bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS No. 303973-59-3) is a synthetic compound belonging to the purine class. Its unique structure includes halogenated benzyl groups, which are often associated with enhanced biological activity. This article explores the biological activities of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties based on various studies.

  • Molecular Formula : C20H15BrCl2N4O2
  • Molecular Weight : 494.17 g/mol
  • CAS Number : 303973-59-3

Antibacterial Activity

Recent studies have shown that compounds similar to 8-bromo derivatives exhibit significant antibacterial properties. The presence of halogens in the benzyl groups is believed to enhance their interaction with bacterial cell membranes and enzymes.

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
8-Bromo PurineP. aeruginosa8

Note: MIC = Minimum Inhibitory Concentration

In vitro studies have indicated that derivatives with bromine and chlorine substituents can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively. For instance, a compound structurally similar to 8-bromo-purine showed an MIC value of 8 µg/mL against Pseudomonas aeruginosa .

Antifungal Activity

The antifungal efficacy of halogenated purines has also been documented. Compounds with similar structural features have demonstrated activity against various fungal strains.

Table 2: Antifungal Activity of Halogenated Purines

Compound NameTarget FungiMIC (µg/mL)
Compound CC. albicans12
Compound DF. oxysporum24
8-Bromo PurineA. niger10

Research indicates that the introduction of halogen atoms enhances the lipophilicity of these compounds, facilitating better penetration into fungal cells and leading to increased antifungal activity .

Anticancer Potential

Emerging studies suggest that the purine scaffold may have anticancer properties due to its ability to interfere with nucleic acid synthesis and cellular signaling pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various purine derivatives, including those similar to this compound:

  • Cell Lines Tested : MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer)
  • Findings :
    • The compound exhibited IC50 values ranging from 5 µM to 20 µM across different cell lines.
    • Notably, it showed significant inhibition of cell proliferation in MCF7 cells with an IC50 of approximately 10 µM .

This suggests a promising avenue for further research into its potential as an anticancer agent.

The biological activities of this compound are hypothesized to be due to:

  • Interaction with Enzymes : The halogen substituents may enhance binding affinity to bacterial enzymes or fungal cell wall components.
  • DNA Intercalation : Similar compounds have been shown to intercalate DNA strands, disrupting replication and transcription processes in cancer cells.
  • Cell Membrane Disruption : The lipophilic nature of halogenated compounds aids in disrupting microbial cell membranes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
8-bromo-1,7-bis(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

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